molecular formula C17H14ClN3O4 B2705153 2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 897735-12-5

2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2705153
CAS No.: 897735-12-5
M. Wt: 359.77
InChI Key: AZOPLILNYHIBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent.

    Agricultural Chemistry: It may be used as a herbicide or pesticide due to its potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole: This intermediate can be synthesized by reacting 4-methoxybenzoic acid hydrazide with a suitable dehydrating agent like phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the 5-(4-methoxyphenyl)-1,3,4-oxadiazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-chlorophenoxyacetic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both the 4-chlorophenoxy and 4-methoxyphenyl groups, which may impart specific biological activities and chemical properties that are distinct from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-6-2-11(3-7-13)16-20-21-17(25-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOPLILNYHIBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.